1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
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Overview
Description
1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with propylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using methyl isocyanate under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with different functional groups.
Scientific Research Applications
1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as in the production of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-propyl-5-(4-chlorophenyl)-1H-1,2,4-triazole
- 1-Methyl-3-propyl-5-(4-methylphenyl)-1H-1,2,4-triazole
- 1-Methyl-3-propyl-5-(4-nitrophenyl)-1H-1,2,4-triazole
Uniqueness
The presence of the trifluoromethyl group in 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
CAS No. |
915303-69-4 |
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Molecular Formula |
C13H14F3N3 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
1-methyl-3-propyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H14F3N3/c1-3-4-11-17-12(19(2)18-11)9-5-7-10(8-6-9)13(14,15)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
YTXYGIQWNYHERH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=CC=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
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